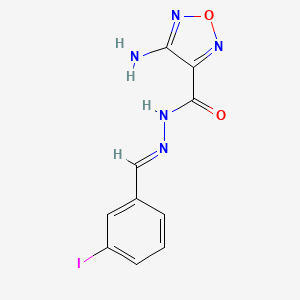

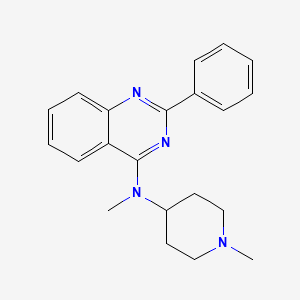

![molecular formula C18H15N3OS B5508242 3-amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile CAS No. 5911-57-9](/img/structure/B5508242.png)

3-amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Thieno[2,3-b]pyridines, including compounds with similar structures to the one , are typically synthesized through multi-component reactions involving key intermediates like ethyl cyanoacetate, ammonium acetate, and various aldehydes or ketones. These syntheses often employ conditions that facilitate cyclization and substitution reactions, leading to the formation of the target compound with high specificity and yield (Elewa et al., 2021).

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives is characterized by the presence of a fused thieno-pyridine ring system, which contributes to the compound's stability and reactivity. X-ray crystallography studies have been employed to elucidate the crystal structure of similar compounds, revealing their planar nature and the spatial arrangement of substituent groups that influence their chemical behavior (Ganapathy et al., 2015).

Chemical Reactions and Properties

Thieno[2,3-b]pyridines undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions. These reactions are influenced by the electron-rich nature of the thieno-pyridine core and the presence of functional groups such as amino, nitro, and cyano groups. The reactivity pattern of these compounds makes them versatile intermediates in the synthesis of more complex molecules (Abdel-rahman et al., 2003).

Aplicaciones Científicas De Investigación

Synthesis of Fused Heterocycles

This compound serves as a precursor in the synthesis of fused heterocycles. The reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile with different reagents leads to the formation of derivatives that have shown antimicrobial and antifungal activities. These derivatives undergo cyclocondensation reactions, producing new heterocycles containing the thieno[2,3-b]pyridine moiety. Some of these synthesized derivatives were tested and displayed significant antimicrobial and antifungal activities, highlighting their potential in developing new therapeutic agents (El-Essawy et al., 2010).

Utility in Heterocyclic Synthesis

The compound's utility extends to the synthesis of pyrazole, pyridine, and pyrimidine derivatives, showcasing its versatility as a building block in heterocyclic chemistry. This demonstrates its potential in the synthesis of complex molecules that could have applications in medicinal chemistry and drug development (Fadda et al., 2012).

Antimicrobial Activity

New series of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives, including this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies reveal that the majority of the tested compounds exhibit significant antibacterial and antifungal properties, highlighting the compound's role in developing new antimicrobial agents (Khidre et al., 2011).

Photochemical and Photophysical Properties

Research into the photochemical and photophysical properties of derivatives of this compound has opened avenues in materials science, particularly in the development of optoelectronic devices. Studies on compounds synthesized from this chemical have shown promising optical absorption results and photosensitivity, indicating their potential use in optoelectronic applications (Roushdy et al., 2019).

Propiedades

IUPAC Name |

3-amino-4,6-dimethyl-5-phenacylthieno[2,3-b]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS/c1-10-13(8-14(22)12-6-4-3-5-7-12)11(2)21-18-16(10)17(20)15(9-19)23-18/h3-7H,8,20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKJWLHWESWXTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=C1C(=C(S2)C#N)N)C)CC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974554 |

Source

|

| Record name | 3-Amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile | |

CAS RN |

5911-57-9 |

Source

|

| Record name | 3-Amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)

![5-(4-methoxyphenyl)-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5508183.png)

![N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5508188.png)

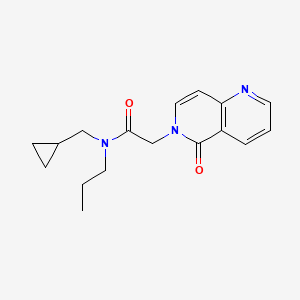

![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)

![2-(4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenoxy)acetamide](/img/structure/B5508192.png)

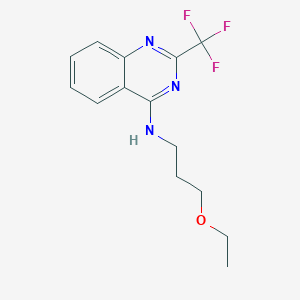

![1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)

![3-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5508203.png)

![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-N-(2-methylphenyl)benzamide](/img/structure/B5508216.png)

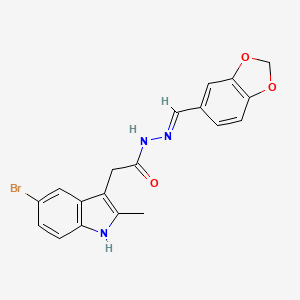

![(4aS*,7aR*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5508253.png)